molecular formula C15H12N4O B7498449 1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide

1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide

Cat. No.: B7498449
M. Wt: 264.28 g/mol
InChI Key: WBSWUVUFXCZBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide, also known as PP2A inhibitor, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide exerts its biological effects by inhibiting the activity of this compound, a serine/threonine phosphatase that plays a critical role in various cellular processes. This compound is involved in the regulation of cell cycle progression, DNA damage response, and apoptosis. Inhibition of this compound by this compound leads to the activation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, it has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Furthermore, it has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to these drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of this compound. This allows for the study of the specific role of this compound in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide has shown great potential for its therapeutic applications in cancer treatment. Future research should focus on the development of more potent and selective this compound inhibitors with reduced toxicity. In addition, the use of this compound in combination with other chemotherapy drugs should be further explored to enhance the efficacy of cancer treatment. Furthermore, the role of this compound in other cellular processes, such as neuronal function and development, should be investigated to identify new therapeutic targets for various diseases.

Synthesis Methods

1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pyridinecarbonitrile with phenylhydrazine in the presence of a suitable base, followed by the reaction of the resulting intermediate with 3-bromopyrazole-5-carboxylic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer. In addition, it has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.

Properties

IUPAC Name

1-phenyl-N-pyridin-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(17-12-5-4-9-16-11-12)14-8-10-19(18-14)13-6-2-1-3-7-13/h1-11H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSWUVUFXCZBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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